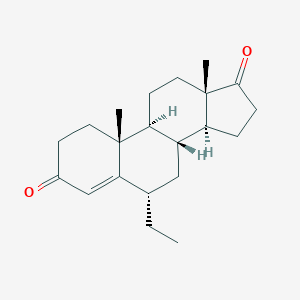
6-Ethylandrost-4-ene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylandrost-4-ene-3,17-dione, also known as ATD, is a synthetic steroid and aromatase inhibitor. It is commonly used in scientific research to investigate the effects of aromatase inhibition on various physiological and biochemical processes.
Mécanisme D'action
6-Ethylandrost-4-ene-3,17-dione acts as an aromatase inhibitor by binding to the active site of the enzyme and preventing the conversion of androgens to estrogens. This leads to decreased estrogen levels, which can have a range of effects on the body. 6-Ethylandrost-4-ene-3,17-dione has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic effects in certain conditions.
Biochemical and Physiological Effects:
6-Ethylandrost-4-ene-3,17-dione has been shown to have a range of biochemical and physiological effects. In studies on breast cancer cells, 6-Ethylandrost-4-ene-3,17-dione has been shown to inhibit the growth of estrogen-dependent tumors. In studies on bone density, 6-Ethylandrost-4-ene-3,17-dione has been shown to increase bone mineral density in postmenopausal women. In studies on cardiovascular health, 6-Ethylandrost-4-ene-3,17-dione has been shown to improve lipid profiles and decrease markers of inflammation. In studies on cognitive function, 6-Ethylandrost-4-ene-3,17-dione has been shown to improve memory and attention in older adults.
Avantages Et Limitations Des Expériences En Laboratoire
6-Ethylandrost-4-ene-3,17-dione is a useful tool for investigating the role of estrogen in various physiological and biochemical processes. Its ability to inhibit aromatase allows researchers to manipulate estrogen levels in a controlled manner. However, 6-Ethylandrost-4-ene-3,17-dione also has limitations. Its effects on estrogen levels may not be specific to aromatase inhibition, as it has been shown to have other effects on the body as well. Additionally, the optimal dose and duration of 6-Ethylandrost-4-ene-3,17-dione treatment may vary depending on the specific research question being investigated.
Orientations Futures
There are many future directions for research on 6-Ethylandrost-4-ene-3,17-dione. One area of interest is its potential as a treatment for breast cancer. 6-Ethylandrost-4-ene-3,17-dione has been shown to inhibit the growth of estrogen-dependent tumors, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its effects on cognitive function. 6-Ethylandrost-4-ene-3,17-dione has been shown to improve memory and attention in older adults, and further research is needed to determine its potential as a treatment for cognitive decline. Additionally, further research is needed to determine the optimal dose and duration of 6-Ethylandrost-4-ene-3,17-dione treatment for various conditions.
Méthodes De Synthèse
6-Ethylandrost-4-ene-3,17-dione can be synthesized through a multi-step process starting from androstenedione. The first step involves the reaction of androstenedione with ethylmagnesium bromide to form 6-ethyl-androstenedione. This is followed by oxidation with chromic acid to form 6-ethyl-androstenedione-3,17-dione. Finally, reduction with sodium borohydride yields 6-ethylandrost-4-ene-3,17-dione.
Applications De Recherche Scientifique
6-Ethylandrost-4-ene-3,17-dione is commonly used in scientific research to investigate the effects of aromatase inhibition on various physiological and biochemical processes. Aromatase is an enzyme that converts androgens to estrogens. Inhibition of aromatase can lead to decreased estrogen levels, which can have a range of effects on the body. 6-Ethylandrost-4-ene-3,17-dione is often used in studies investigating the role of estrogen in the development of breast cancer, as well as in studies investigating the effects of estrogen on bone density, cardiovascular health, and cognitive function.
Propriétés
Numéro CAS |
156264-67-4 |
|---|---|
Nom du produit |
6-Ethylandrost-4-ene-3,17-dione |
Formule moléculaire |
C11 H14 N2 O |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(6S,8R,9S,10R,13S,14S)-6-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H30O2/c1-4-13-11-15-16-5-6-19(23)21(16,3)10-8-17(15)20(2)9-7-14(22)12-18(13)20/h12-13,15-17H,4-11H2,1-3H3/t13-,15-,16-,17-,20+,21-/m0/s1 |
Clé InChI |
FCLHZVTXXAVKHH-QAXSQSOOSA-N |
SMILES isomérique |
CC[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C |
SMILES |
CCC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |
SMILES canonique |
CCC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |
Synonymes |
6-EDNPED 6-ethylandrost-4-ene-3,17-dione 6-ethylandrost-4-ene-3,17-dione, 6beta isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)
![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)
![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)
![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)
![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)
![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)